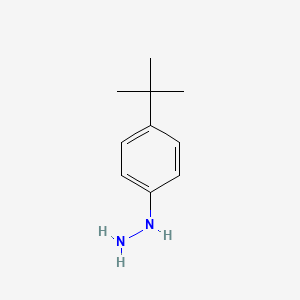
(4-tert-ブチルフェニル)ヒドラジン
概要
説明
(4-Tert-butylphenyl)hydrazine is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Tert-butylphenyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Tert-butylphenyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機ビルディングブロック
“(4-tert-ブチルフェニル)ヒドラジン”は、化学合成における有機ビルディングブロックとして使用されます . 有機ビルディングブロックは、有機合成における基本的な構成要素であり、より複雑な分子を構築するために頻繁に使用されます。それらは汎用性があり、さまざまな化学反応で使用することができ、医薬品、染料、ポリマー、およびその他の多くの化学製品の製造において価値があります。
イミダゾ縮環N-ヘテロ芳香族化合物の電気触媒合成
“(4-tert-ブチルフェニル)ヒドラジン”は、イミダゾ縮環N-ヘテロ芳香族化合物の電気触媒合成で使用されてきました . このプロセスは、分子内[3 + 2]環化反応によってイミダゾピリジンおよび関連するN-ヘテロ芳香族化合物を合成するための電気触媒として“(4-tert-ブチルフェニル)ヒドラジン”を使用しています . この金属フリーの電気触媒法は、容易に入手可能な材料からN-ヘテロ芳香族化合物に直接アクセスすることを可能にし、外部の化学酸化剤を必要としません .
生物活性
(4-Tert-butylphenyl)hydrazine, a derivative of hydrazine, has garnered attention in various fields due to its potential biological activities. This compound is characterized by a tert-butyl group attached to a phenyl ring, which influences its chemical reactivity and biological interactions. This article reviews the biological activity of (4-tert-butylphenyl)hydrazine, focusing on its synthesis, biological effects, and potential applications in pharmacology and agriculture.
Synthesis
The synthesis of (4-tert-butylphenyl)hydrazine typically involves the reaction of 4-tert-butylaniline with hydrazine hydrate. The process can be optimized through various conditions to enhance yield and purity. The following table summarizes key synthesis parameters:
| Parameter | Details |
|---|---|
| Starting Materials | 4-tert-Butylaniline, Hydrazine Hydrate |
| Reaction Conditions | Reflux in methanol for 6 hours |
| Yield | Approximately 84.1% |
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of (4-tert-butylphenyl)hydrazine derivatives. For instance, compounds derived from this hydrazine have shown significant inhibitory effects against various microbial strains. The antimicrobial efficacy is often attributed to the structural features of the hydrazine derivatives that enhance their interaction with microbial cell membranes.
Insecticidal Properties
The compound has been evaluated for its insecticidal activity against pests such as Culex pipiens pallens. Research indicates that certain derivatives exhibit excellent larvicidal activity, positioning them as candidates for insect growth regulators (IGRs). Notably, structure-activity relationship studies have demonstrated that modifications to the hydrazine structure can significantly affect bioactivity.
Case Studies
- Larvicidal Activity : In a study published in Nature, novel derivatives of (4-tert-butylphenyl)hydrazine were synthesized and tested for their larvicidal effects on Culex pipiens pallens. The results indicated that specific modifications led to enhanced larvicidal activity, with some compounds acting as ecdysteroid agonists in Spodoptera frugiperda assays .
- Antifungal Activity : Another research effort focused on azole formulations that included (4-tert-butylphenyl)hydrazine derivatives. These formulations displayed significant activity against Candida albicans and Candida auris, with some compounds achieving low minimum inhibitory concentrations (MICs), indicating strong antifungal potential .
Structure-Activity Relationships
The biological activity of (4-tert-butylphenyl)hydrazine is heavily influenced by its structural characteristics. Key factors affecting its bioactivity include:
- Substituent Effects : Variations in substituents on the phenyl ring can lead to significant changes in biological activity.
- Hydrophobicity : The presence of the tert-butyl group enhances hydrophobic interactions, which can improve binding affinity to biological targets.
- Molecular Interactions : Hydrogen bonding capabilities and steric factors play crucial roles in determining the compound's efficacy.
特性
IUPAC Name |
(4-tert-butylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)8-4-6-9(12-11)7-5-8/h4-7,12H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKCNTDHLKSHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30957876 | |
| Record name | (4-tert-Butylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30957876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36600-66-5 | |
| Record name | (4-tert-Butylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30957876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (4-Tert-butylphenyl)hydrazine in the synthesis of 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole?
A1: (4-Tert-butylphenyl)hydrazine acts as a crucial reactant in the Fischer indole synthesis of 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole. [] It reacts with cycloheptanone in the presence of sodium acetate and sulfuric acid in glacial acetic acid. This reaction leads to the formation of the desired indole derivative, highlighting the compound's utility in constructing this specific heterocyclic system.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














